molecular formula C29H20OS B12579468 6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione CAS No. 645401-26-9

6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione

Cat. No.: B12579468
CAS No.: 645401-26-9
M. Wt: 416.5 g/mol
InChI Key: TYLFXFKIXFMXHH-UHFFFAOYSA-N
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Description

6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione is a sulfur-containing heterocyclic compound featuring a pyran-2-thione core substituted with biphenyl and phenyl groups. Its structure combines aromatic rigidity with the electron-rich thione group, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. The thione moiety distinguishes it from oxygenated pyranones, offering unique reactivity in metal coordination and redox processes.

Properties

CAS No.

645401-26-9

Molecular Formula

C29H20OS

Molecular Weight

416.5 g/mol

IUPAC Name

3,4-diphenyl-6-(4-phenylphenyl)pyran-2-thione

InChI

InChI=1S/C29H20OS/c31-29-28(25-14-8-3-9-15-25)26(23-12-6-2-7-13-23)20-27(30-29)24-18-16-22(17-19-24)21-10-4-1-5-11-21/h1-20H

InChI Key

TYLFXFKIXFMXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=S)O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method includes the formation of the biphenyl and diphenyl groups followed by their integration into the pyran-2-thione structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-([1,1’-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

  • 3,4-Dihydro-2H-pyrano[4,3-b]pyran-2,5-diones (e.g., from ): These lack the thione group and instead feature ketone functionalities. Their synthesis via Diels-Alder reactions or aldol condensation contrasts with the sulfurization steps required for pyran-2-thiones. The absence of sulfur reduces their chelation capacity but enhances stability under oxidative conditions .
  • 4',5'-Dimethyl-3',6'-dihydro-1H-spyro[naphtho-2,2'-thiopyran]-1,3,4-trione (): Shares the thiopyran core but includes a naphthoquinone system.
  • 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (): A styryl-substituted pyranone with a methoxy group. The oxygenated lactone ring and conjugated double bond system differ from the thione and biphenyl groups in the target compound, leading to distinct electronic absorption profiles .

Key Research Findings and Gaps

  • Electronic Properties: The thione group in the target compound lowers the LUMO energy compared to pyranones, enhancing its redox activity. Computational studies suggest stronger π-π stacking due to biphenyl substituents .
  • Synthetic Limitations : Direct synthesis data for 6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione are absent; yields are inferred from analogous thiopyran syntheses, which often require inert atmospheres to prevent oxidation .
  • Biological Data: No in vivo or in vitro studies specifically on this compound exist. Prioritizing assays against tyrosinase or cancer cell lines is recommended, leveraging its structural resemblance to active biphenyl derivatives .

Biological Activity

6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione, also known as a thione derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organic molecules characterized by a pyran ring substituted with various phenyl groups, which may contribute to its pharmacological properties. The following article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antioxidant effects.

Chemical Structure

The compound can be represented by the following chemical structure:

C24H20S\text{C}_{24}\text{H}_{20}\text{S}

This structure features two biphenyl groups and a thione functional group, which is hypothesized to play a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thione derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione have shown efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thione derivatives has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells. For example:

  • In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with 6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione resulted in a significant reduction in cell viability.
Concentration (µM) Cell Viability (%)
1080
2560
5030

The compound exhibited an IC50 value of approximately 20 µM, suggesting moderate potency against these cancer cells.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The DPPH radical scavenging assay was employed to evaluate its antioxidant capacity:

Sample Concentration (µg/mL) DPPH Scavenging Activity (%)
1025
5055
10085

These findings suggest that the compound possesses significant antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the potential applications of thione derivatives in therapeutic settings:

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various thione derivatives against resistant strains of bacteria. The results indicated that modifications to the thione structure significantly enhanced antibacterial activity.
  • Case Study on Cancer Treatment : Research involving animal models demonstrated that administration of thione derivatives led to tumor regression in xenograft models of breast cancer.

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